Chemical properties of Tetra-N-acetyl Kanamycin A
Chemical properties of Tetra-N-acetyl Kanamycin A
An In-depth Technical Guide to the Chemical Properties of Tetra-N-acetyl Kanamycin A
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Tetra-N-acetyl Kanamycin A, a key derivative of the aminoglycoside antibiotic, Kanamycin A. This document is intended for researchers, scientists, and drug development professionals engaged in the study of aminoglycosides, antibiotic resistance, and the development of novel therapeutic agents.
Introduction: The Significance of N-Acetylation
Kanamycin A is a potent, broad-spectrum aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1][2] Its structure features four primary amino groups, which are crucial for its antibacterial activity but also serve as primary sites for enzymatic inactivation by bacteria. One of the most prevalent mechanisms of resistance is the N-acetylation of these amino groups by bacterial N-acetyltransferase (AAC) enzymes.[3] This modification neutralizes the positive charges on the molecule, reducing its affinity for the bacterial ribosome's A site and rendering the antibiotic ineffective.
Understanding the chemical properties of the fully acetylated derivative, Tetra-N-acetyl Kanamycin A, is therefore of paramount importance. It serves as a critical reference standard in studies of antibiotic resistance, aids in the development of enzyme inhibitors, and provides a foundational scaffold for the synthesis of new, resistance-evading aminoglycoside analogues.
This guide details the transformation of Kanamycin A into its tetra-N-acetylated form and provides a thorough analysis of its chemical and spectroscopic properties.
Molecular Profile
Acetylation of the four primary amino groups of Kanamycin A with acetyl groups (-COCH₃) results in a significant change in its molecular properties.
| Property | Kanamycin A (Free Base) | Tetra-N-acetyl Kanamycin A (Calculated) |
| Molecular Formula | C₁₈H₃₆N₄O₁₁[4] | C₂₆H₄₄N₄O₁₅ |
| Molecular Weight | 484.50 g/mol [4] | 652.64 g/mol |
| Exact Mass | 484.2381 Da[4] | 652.2807 Da |
| Charge at pH 7.4 | Polycationic | Neutral |
| Lipophilicity | Low | Significantly Increased |
Synthesis of Tetra-N-acetyl Kanamycin A
The synthesis of Tetra-N-acetyl Kanamycin A is a straightforward N-acetylation reaction. The following protocol is a robust method derived from established procedures for aminoglycoside acetylation.[5]
Causality of Experimental Choices:
-
Starting Material: Kanamycin A free base is used instead of the more common sulfate salt to avoid side reactions and ensure the amino groups are available for nucleophilic attack. If starting with the sulfate salt, a basic workup or use of a base in the reaction is necessary to deprotonate the ammonium salts.
-
Reagent: Acetic anhydride is a highly effective and readily available acetylating agent. It is used in excess to ensure complete acetylation of all four primary amino groups.
-
Solvent: Methanol is an excellent solvent for Kanamycin A and is compatible with the reaction conditions. It is polar enough to dissolve the starting material, and the product can often be precipitated by the addition of a less polar solvent.
-
Purification: The significant change in polarity upon acetylation facilitates purification. The neutral product, Tetra-N-acetyl Kanamycin A, is substantially less soluble in water and some polar organic solvents than its highly polar precursor, often allowing for simple precipitation and washing.
Experimental Protocol:
-
Dissolution: Dissolve Kanamycin A free base (1.0 g, 2.06 mmol) in 100 mL of methanol. Gentle warming may be required to achieve full dissolution.
-
Acetylation: To the stirred solution, add acetic anhydride (3.5 mL, 37.1 mmol) dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol, 8:2) and visualizing with ninhydrin stain (the starting material will stain positive, while the fully acetylated product will not).
-
Precipitation & Isolation: Concentrate the reaction mixture in vacuo to a reduced volume (approx. 10-20 mL). The white, solid product should precipitate. To enhance precipitation, the concentrated mixture can be cooled in an ice bath or a less polar solvent like diethyl ether can be added.
-
Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with diethyl ether (2 x 50 mL) to remove residual acetic anhydride and acetic acid.[5]
-
Drying: Dry the resulting white powder under high vacuum to yield Tetra-N-acetyl Kanamycin A.
Physicochemical Properties
Solubility Profile
The conversion of four primary amino groups to neutral amide functionalities drastically alters the solubility profile of the molecule. The loss of the polycationic nature at physiological pH reduces its affinity for water and increases its solubility in organic solvents.
| Solvent | Kanamycin A (Sulfate) | Tetra-N-acetyl Kanamycin A (Predicted) | Rationale for Prediction |
| Water | Freely Soluble[6] | Sparingly Soluble to Insoluble | Loss of charged amino groups reduces strong ion-dipole interactions with water. |
| Methanol | Practically Insoluble[6] | Soluble | Increased lipophilicity and hydrogen bonding capability with the solvent. |
| Ethanol | Practically Insoluble[6] | Soluble | Similar to methanol, the molecule is more compatible with moderately polar organic solvents. |
| DMSO | TBD | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Acetone | Insoluble[6] | Slightly Soluble | Limited polarity of acetone may restrict solubility compared to alcohols. |
| Diethyl Ether | Insoluble | Insoluble | The high number of hydroxyl and amide groups makes the molecule too polar for nonpolar solvents. |
TBD: To Be Determined
Chemical Stability
The stability of Tetra-N-acetyl Kanamycin A is generally robust, governed by its core glycosidic linkages and the newly formed amide bonds.
-
pH Stability: The parent Kanamycin is relatively stable in alkaline solutions but less stable in acidic conditions.[7] The amide bonds of the tetra-acetylated derivative are generally stable at neutral pH. However, they are susceptible to hydrolysis under strongly acidic or basic conditions, which would regenerate the primary amines.
-
Thermal Stability: Aminoglycosides as a class are more stable than many other antibiotics, such as penicillins.[8] Kanamycin itself shows no detectable loss of activity at 72°C and pH 7.3.[9] The dry, powdered form of Tetra-N-acetyl Kanamycin A is expected to be stable when stored at low temperatures (2-8°C) and protected from light and moisture.[10] Stock solutions should be stored in aliquots at -20°C.[8]
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized Tetra-N-acetyl Kanamycin A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the complete acetylation of Kanamycin A. Analysis is typically performed in deuterated water (D₂O) or DMSO-d₆.
Expected Spectral Changes (¹H NMR):
-
Appearance of Acetyl Protons: The most telling change is the appearance of four distinct singlets in the aliphatic region, typically between δ 1.9 - 2.1 ppm . Each singlet integrates to 3 protons, corresponding to the four new acetyl methyl groups.
-
Shift of Protons on α-Carbons: Protons on the carbons adjacent to the nitrogen atoms (e.g., H-1, H-3, H-6', H-3'') will experience a downfield shift due to the electron-withdrawing effect of the acetyl group.
-
Confirmation of Structure: Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are required for full assignment and confirmation that acetylation occurred at the correct positions, building upon established assignments for the parent Kanamycin A.[11][12]
Expected Spectral Changes (¹³C NMR):
-
Appearance of New Carbonyls: Four new signals will appear in the downfield region, typically δ 170 - 175 ppm , corresponding to the four amide carbonyl carbons.
-
Appearance of New Methyl Carbons: Four new signals will appear in the upfield region, typically δ 22 - 25 ppm , corresponding to the four acetyl methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a common method.
-
Expected Molecular Ion: The calculated exact mass of the neutral molecule is 652.2807 Da. In positive ion mode ESI-MS, the compound is expected to be detected as its protonated adduct [M+H]⁺ at m/z 653.2880 or its sodium adduct [M+Na]⁺ at m/z 675.2699 .
-
Fragmentation Pattern: Tandem MS (MS/MS) analysis will show characteristic fragmentation patterns. The primary cleavage occurs at the glycosidic bonds linking the three rings. The fragmentation of acetylated derivatives will show ions corresponding to these core fragments, with their masses shifted by the addition of the acetyl groups (42.01 Da per group).[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the functional group transformation from primary amines to secondary amides.
Expected Spectral Changes:
-
Disappearance of N-H Bending: The characteristic N-H bending vibration of primary amines (around 1600 cm⁻¹) will disappear.
-
Appearance of Amide Bands: Two strong, characteristic absorption bands will appear:
-
O-H and C-H Stretching: The broad O-H stretching band (around 3300 cm⁻¹) and the C-H stretching bands (around 2900 cm⁻¹) will remain.
Conclusion
Tetra-N-acetyl Kanamycin A is a derivative of profound importance in the field of antibiotic research. Its synthesis is straightforward, and the significant alteration of its physicochemical properties upon acetylation makes its characterization a clear-cut process. The transition from a polar, polycationic molecule to a neutral, more lipophilic compound is reflected in its solubility and is readily confirmed by a suite of spectroscopic techniques. This guide provides the necessary protocols and predictive data to enable researchers to confidently synthesize, purify, and validate this essential reference compound in their studies of aminoglycoside resistance and drug development.
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